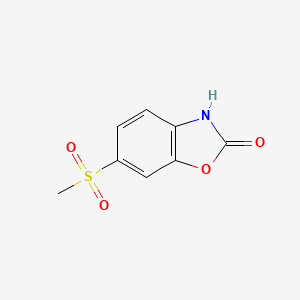

2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

Description

Historical Context and Chemical Significance of the Benzoxazolone Nucleus

The benzoxazolone nucleus is a heterocyclic moiety that has been a cornerstone in the development of numerous pharmaceuticals. Its significance lies in its ability to serve as a versatile scaffold for designing molecules with a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The inherent structural features of the benzoxazolone ring system, such as its planarity and the presence of both hydrogen bond donors and acceptors, allow for favorable interactions with various biological targets. This has led to its designation as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in successful drug candidates. nih.gov

Structural Characteristics and Chemical Nomenclature of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is a derivative of the parent benzoxazolone structure, distinguished by the presence of a methylsulfonyl group (-SO₂CH₃) at the 6-position of the benzene (B151609) ring. This substitution significantly influences the electronic and steric properties of the molecule.

Table 1: Chemical Identification of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

| Identifier | Value |

| IUPAC Name | 6-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one |

| CAS Number | 43115-48-6 |

| Molecular Formula | C₈H₇NO₄S |

| Molecular Weight | 213.21 g/mol |

Data sourced from chemical databases.

Research Rationale for Investigating the 6-(methylsulfonyl)- Substitution Pattern

The strategic placement of substituents on the benzoxazolone scaffold is a key aspect of medicinal chemistry research, aimed at modulating the compound's pharmacological activity, selectivity, and pharmacokinetic profile. The introduction of a sulfonyl group, such as the methylsulfonyl moiety at the 6-position, is often pursued for several reasons:

Electronic Effects: The sulfonyl group is a strong electron-withdrawing group, which can alter the electron density distribution across the benzoxazolone ring system. This can influence the compound's acidity, reactivity, and its ability to interact with biological targets.

Hydrogen Bonding Potential: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially leading to stronger and more specific interactions with amino acid residues in enzyme active sites or receptors.

Improved Physicochemical Properties: The addition of a sulfonyl group can impact the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development. Research into structurally related benzothiazinones with a 6-methanesulfonyl substitution has shown that this modification can lead to increased aqueous solubility and higher stability in human liver microsomes. nih.gov

Investigations into 6-acylamino and sulfonamido benzoxazolone derivatives have demonstrated that substitutions at this position can lead to significant anti-inflammatory activity, providing a strong rationale for exploring the effects of the methylsulfonyl group.

Scope and Methodological Approach of the Academic Research Outline

The study of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- typically follows a well-defined methodological approach common in medicinal chemistry research. This includes:

Chemical Synthesis: The compound is synthesized through a series of chemical reactions. A plausible synthetic route involves the use of 2,3-dihydro-2-oxobenzoxazole-6-sulphonyl chloride as a precursor.

Structural Elucidation: The chemical structure of the synthesized compound is confirmed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Characterization: Key physical and chemical properties, such as melting point, solubility, and lipophilicity (logP), are determined.

Biological Evaluation: The compound is screened for various biological activities. Given the known pharmacological profile of benzoxazolones, this often includes assays for anti-inflammatory, analgesic, antimicrobial, and anticancer effects. For instance, anti-inflammatory activity can be assessed using in vitro models, such as measuring the inhibition of nitric oxide (NO) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-induced cells, and in vivo models like carrageenan-induced paw edema in rodents. tandfonline.comnih.gov

Structure

3D Structure

Properties

CAS No. |

43115-48-6 |

|---|---|

Molecular Formula |

C8H7NO4S |

Molecular Weight |

213.21 g/mol |

IUPAC Name |

6-methylsulfonyl-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-6-7(4-5)13-8(10)9-6/h2-4H,1H3,(H,9,10) |

InChI Key |

BHLXKTGAJKSLIX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3h Benzoxazolone, 6 Methylsulfonyl and Its Derivatives

Established Synthetic Pathways for Benzoxazolone Core Structures

The synthesis of the benzoxazolone core is a well-trodden path in heterocyclic chemistry, with several established methods providing reliable access to this important scaffold. umn.eduproquest.com These methods primarily rely on the formation of the heterocyclic ring from appropriately substituted aromatic precursors.

Cyclization Reactions Involving Substituted Aminophenols

The most conventional and widely utilized approach for constructing the 2(3H)-benzoxazolone skeleton involves the cyclization of 2-aminophenol (B121084) derivatives. umn.edu This strategy capitalizes on the nucleophilicity of the amino and hydroxyl groups to react with a carbonyl source, leading to the formation of the five-membered heterocyclic ring.

A variety of reagents can serve as the one-carbon electrophile for this cyclization. Common examples include phosgene (B1210022), urea (B33335), and other carbonic acid derivatives. mdpi.com The reaction with phosgene, while efficient, is often avoided due to its high toxicity. A more common and safer alternative is the condensation of a 2-aminophenol with urea at elevated temperatures. mdpi.com Other carbonylating agents, such as 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, have been developed as stable, solid carbonyl sources that facilitate the synthesis of benzoxazolones under neutral or acidic conditions in high yields. organic-chemistry.org

The general mechanism involves the initial formation of a carbamate (B1207046) or urea intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, and subsequent elimination of a small molecule (e.g., ammonia (B1221849) from urea) to yield the final cyclized product. The versatility of this method allows for the use of variously substituted 2-aminophenols, enabling the synthesis of a wide array of benzoxazolone derivatives. acs.orgmdpi.com

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| Urea | High Temperature | Common, safe alternative to phosgene. | mdpi.com |

| Phosgene | - | Efficient but highly toxic. | mdpi.com |

| N,N'-Carbonyldiimidazole (CDI) | Mild Conditions | Often used for sensitive substrates. | - |

| Chloroformates | Base | Forms an intermediate carbamate before cyclization. | nih.gov |

Ring Expansion and Rearrangement Strategies from Isatin (B1672199) Derivatives

An alternative, less traditional route to the benzoxazolone core involves the manipulation of isatin (1H-indole-2,3-dione) derivatives. umn.edu These methods leverage the strained five-membered ring of the isatin system to induce ring expansion or rearrangement, ultimately affording the benzoxazolone structure.

One such strategy involves an oxidative ring expansion and subsequent reduction approach. umn.eduproquest.com This process transforms the readily available isatin scaffold into the desired benzoxazolone. While specific mechanisms can vary, they generally involve the cleavage of the C2-C3 bond in the isatin ring and the incorporation of a heteroatom to form the new heterocyclic system. These methods offer a novel entry point to benzoxazolones, particularly when specific substitution patterns are desired that may be difficult to achieve through the more common aminophenol cyclization routes. umn.edu While detailed examples for benzoxazolone synthesis are specialized, similar ring expansions of isatins to quinolin-2-ones using reagents like trimethylsilyldiazomethane (B103560) catalyzed by scandium triflate highlight the feasibility of such skeletal transformations. chemistryviews.orgnih.gov

Strategies for Regioselective Introduction of the 6-(methylsulfonyl)- Moiety

Once the benzoxazolone core is established, the next critical step is the introduction of the methylsulfonyl group (–SO₂CH₃) at the C-6 position. The regioselectivity of this installation is paramount and can be achieved through either direct electrophilic substitution or by transforming a pre-existing functional group at the target position.

Direct Sulfonylation and Related Electrophilic Aromatic Substitution Reactions

Direct sulfonylation of the benzoxazolone ring is a form of electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org In a typical EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com For the benzoxazolone system, the fused heterocyclic ring acts as an ortho-, para-directing group, activating the aromatic ring towards electrophilic attack. The positions C-4, C-6, and C-7 are generally the most susceptible to substitution.

Direct introduction of a sulfonyl group can be challenging. While nitration and halogenation of the benzoxazolone ring are known to occur, direct sulfonylation with reagents like chlorosulfonic acid may lead to a mixture of products or require harsh conditions. neu.edu.tr More modern approaches might involve photoredox-catalyzed reactions using sulfinate salts as the source of the sulfonyl radical, which can then be coupled with the aromatic ring. rsc.orgnih.gov However, controlling the regioselectivity to favor the C-6 position exclusively can be difficult and often depends on steric and electronic factors of both the substrate and the electrophile.

Functional Group Transformations at C-6 Precursors (e.g., via Friedel-Crafts Acylation at C-6)

A more reliable and regioselective strategy involves a two-step approach: first, installing a precursor functional group at the C-6 position, followed by its conversion to the methylsulfonyl moiety. The Friedel-Crafts acylation is an exceptionally effective method for this initial step. wikipedia.orgorganic-chemistry.org

Research has shown that the direct Friedel-Crafts acylation of 2(3H)-benzoxazolone is highly regioselective, consistently yielding the 6-acyl derivative. researchgate.net For instance, reacting 2(3H)-benzoxazolone with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) selectively produces 6-acetyl-2(3H)-benzoxazolone. This high degree of regioselectivity is a significant advantage, providing a clean entry point to C-6 functionalized benzoxazolones.

Once the 6-acetyl group is in place, it can be transformed into the target 6-(methylsulfonyl) group through a series of standard functional group interconversions. researchgate.netimperial.ac.uk A plausible synthetic sequence is outlined below:

Reduction of the Ketone: The 6-acetyl group can be reduced to a secondary alcohol (6-(1-hydroxyethyl)-2(3H)-benzoxazolone) using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Conversion to a Thiol: The alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) and then displaced with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis to yield the corresponding thiol.

Oxidation to the Sulfone: The final step involves the oxidation of the thiol (or a corresponding methyl sulfide (B99878) if S-methylation is performed) to the sulfone. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can achieve this transformation to give 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-.

| Step | Reaction | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-acetyl-2(3H)-benzoxazolone |

| 2 | Ketone Reduction | NaBH₄ | 6-(1-hydroxyethyl)-2(3H)-benzoxazolone |

| 3 | Thiol Formation | 1. TsCl, Py; 2. NaSH | 6-(1-mercaptoethyl)-2(3H)-benzoxazolone |

| 4 | Oxidation | m-CPBA or KMnO₄ | 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- |

Modern Catalytic Approaches in Benzoxazolone Synthesis

Recent advancements in catalysis have provided more efficient, milder, and environmentally friendly methods for the synthesis of the benzoxazolone core. These modern approaches often focus on increasing yields, reducing reaction times, and utilizing catalysts that are reusable or less toxic.

Iron catalysis, using simple salts like FeCl₃·6H₂O or complexes like Fe(acac)₃, has been employed for the oxidative cyclocarbonylation of 2-aminophenol. mdpi.com This method operates under relatively mild conditions (100–120 °C) and can produce 2-benzoxazolone in high yields. mdpi.com

Heterogeneous catalysts are also gaining prominence. Brønsted acidic ionic liquid gels, for example, have been used as efficient and recyclable catalysts for the condensation of 2-aminophenols with aldehydes to form benzoxazole (B165842) derivatives, a reaction that can be adapted for benzoxazolone synthesis. acs.org These catalysts simplify product purification as they can be easily separated from the reaction mixture by centrifugation. acs.org

Other catalytic systems reported for the synthesis of the related benzoxazole scaffold, which can inform benzoxazolone synthesis, include:

Copper(I) iodide combined with a Brønsted acid for the cyclization of 2-aminophenols with β-diketones. acs.orgijpbs.com

Palladium catalysts for aminocarbonylation methods. ijpbs.com

Nanocomposite catalysts , such as TiO₂–ZrO₂, which can facilitate reactions at moderate temperatures. ijpbs.com

These modern catalytic methods represent a significant step forward, offering more sustainable and versatile routes to the benzoxazolone pharmacophore and its derivatives. ijpbs.comnih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are powerful tools for constructing the benzoxazolone core and for functionalizing the aromatic ring. Palladium-catalyzed reactions, for instance, provide a versatile route to various oxazolone (B7731731) derivatives. These methods often involve an oxidative addition, followed by processes like oxypalladation and reductive elimination to form the heterocyclic ring. organic-chemistry.org Such approaches demonstrate good functional group compatibility, making them suitable for complex molecules. organic-chemistry.org

Iron-catalyzed methods have also been developed for the synthesis of the 2-benzoxazolone core, such as the oxidative cyclocarbonylation of 2-aminophenol using catalysts like FeCl3·6H2O. mdpi.com While many traditional methods rely on aggressive and toxic reagents like phosgene, these metal-catalyzed alternatives offer a more direct and less hazardous pathway. mdpi.com Copper-catalyzed tandem reactions have also been employed for creating related heterocyclic systems, showcasing the broad utility of transition metals in building these scaffolds. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions in Heterocycle Synthesis

| Catalyst System | Reaction Type | Application | Key Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ / CuX₂ | Intramolecular Cyclization | Synthesis of 4-halo-oxazolones | Mild, rapid, and efficient |

| FeCl₃·6H₂O | Oxidative Cyclocarbonylation | Synthesis of 2-benzoxazolone from 2-aminophenol | Avoids toxic reagents like phosgene |

| FeBr₂ | Aerobic Oxidative Cascade | Synthesis of C-2 substituted quinazolines | Wide substrate tolerance |

| Mn(I) Complex | Dehydrogenative Coupling | Synthesis of 2-substituted quinazolines | Acceptorless, high atom economy |

Organocatalysis and Biocatalysis for Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a primary pillar in modern synthesis, standing alongside metal catalysis and biocatalysis. nih.gov It utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, offering advantages such as low toxicity, operational simplicity, and insensitivity to moisture and oxygen. tcichemicals.comnih.gov For the synthesis of chiral derivatives of 2(3H)-benzoxazolone, organocatalysts can be employed to introduce stereocenters with high precision.

Key activation modes in organocatalysis include enamine and iminium ion formation, often facilitated by catalysts derived from natural amino acids like proline or from Cinchona alkaloids. nih.govunibo.it These catalysts can promote asymmetric transformations such as aldol (B89426) reactions, Michael additions, and cycloadditions on substrates bearing the benzoxazolone scaffold. unibo.itresearchgate.net For example, a functional group on the benzoxazolone ring could be elaborated via an organocatalytic conjugate addition to an α,β-unsaturated system, thereby creating a chiral side chain. While biocatalysis is not extensively detailed in the context of this specific scaffold, enzymatic resolutions represent a viable strategy for separating enantiomers of chiral benzoxazolone derivatives.

Heterogeneous Catalysis (e.g., Brønsted Acidic Ionic Liquid Gels, Nanocatalysts)

Heterogeneous catalysts are crucial for developing sustainable synthetic processes due to their ease of separation and potential for recyclability.

Brønsted Acidic Ionic Liquid Gels (BAIL Gels): A reusable Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be an efficient heterogeneous catalyst for synthesizing benzoxazoles. nih.govnih.gov This catalyst is prepared by treating an imidazolium-based hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), effectively grafting the acidic ionic liquid onto a solid support. nih.govbohrium.comfigshare.com This approach simplifies catalyst recovery and enhances its activity. The synthesis of benzoxazoles using BAIL gels can be performed under solvent-free conditions, yielding products with high efficiency. nih.govacs.org The catalyst can be recovered and reused for multiple cycles without a significant drop in performance. acs.org

Nanocatalysts: Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, lower catalyst loading, and shorter reaction times. researchgate.net Magnetically recoverable nanocatalysts are particularly advantageous for their simple separation from the reaction mixture. ajchem-a.com One such example is the use of Fe3O4@SiO2-SO3H nanoparticles, which act as a solid acid magnetic nanocatalyst for the condensation reaction between 2-aminophenol and various aldehydes to form 2-arylbenzoxazoles. ajchem-a.comajchem-a.com This method is performed under solvent-free conditions and the catalyst can be magnetically separated and reused multiple times without loss of activity. ajchem-a.comajchem-a.com Similarly, Ag@Fe2O3 core-shell nanoparticles have demonstrated superior catalytic performance in benzoxazole synthesis at room temperature. ckthakurcollege.net

Table 2: Comparison of Heterogeneous Catalysts in Benzoxazole Synthesis

| Catalyst | Type | Key Features | Reaction Conditions | Yield |

|---|---|---|---|---|

| BAIL Gel | Brønsted Acidic Ionic Liquid Gel | Reusable, simplifies recovery | Solvent-free | High |

| Fe₃O₄@SiO₂-SO₃H | Magnetic Nanoparticle | Environmentally friendly, reusable | Solvent-free, 50°C | High |

| Ag@Fe₂O₃ | Core-Shell Nanoparticle | Magnetically recoverable, works at RT | EtOH:water, Room Temp. | 88-97% |

| Indion 190 Resin | Heterogeneous Resin | Reusable, compatible with ultrasonication | Ethanol (B145695), Ultrasound | High |

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These principles focus on atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks and recyclable catalysts. researchgate.net

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Methodologies: Conducting reactions without a solvent minimizes waste, reduces environmental hazards, and can simplify product purification. The use of heterogeneous catalysts like BAIL gels and Fe3O4@SiO2-SO3H nanoparticles facilitates solvent-free synthesis of the benzoxazole core. nih.govajchem-a.comajchem-a.com These reactions, often driven by thermal or microwave energy, proceed efficiently to give high yields of the desired products. acs.orgajchem-a.com

Atom-Economical Methodologies: Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Reactions with high atom economy, such as cycloadditions and tandem reactions, are preferred. Ruthenium-catalyzed one-pot [3+2]/[2+2+2] cycloadditions, for instance, represent a highly convergent and atom-economical strategy for constructing complex heterocyclic systems. researchgate.net Such methods maximize the incorporation of atoms from the starting materials into the final structure, generating minimal waste.

Microwave-Assisted and Ultrasonication Techniques

Microwave-Assisted Synthesis: Microwave irradiation is an energy-efficient heating method that can dramatically reduce reaction times, often from hours to minutes, while improving product yields. eurekaselect.comnih.gov This technique has been successfully applied to the synthesis of various 2(3H)-benzoxazolinone derivatives. researchgate.net The rapid and uniform heating provided by microwaves can enhance reaction rates and selectivity, making it a valuable tool for green synthesis. eurekaselect.comresearchgate.netmdpi.com

Ultrasonication Techniques: Ultrasound-assisted synthesis utilizes acoustic cavitation to promote chemical reactions. researchgate.net This method offers several advantages, including increased reaction rates, higher yields, and milder reaction conditions. ias.ac.innih.gov The synthesis of benzoxazole derivatives has been achieved using ultrasonic irradiation in greener solvents like ethanol with a reusable heterogeneous catalyst such as Indion 190 resin. ias.ac.in This combination of ultrasonication and recyclable catalysis provides an attractive and environmentally benign protocol for synthesizing benzoxazole scaffolds. ias.ac.inmdpi.com

Recyclable Catalyst Systems

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry. It reduces costs and minimizes the environmental burden associated with catalyst synthesis and disposal.

Magnetic Nanocatalysts : Systems like Fe3O4@SiO2-SO3H and Ag@Fe2O3 are easily separated from the reaction mixture using an external magnet and have shown excellent reusability over several cycles with negligible loss of catalytic activity. ajchem-a.comajchem-a.comckthakurcollege.net

Brønsted Acidic Ionic Liquid Gels (BAIL Gels) : These solid-supported catalysts can be recovered by simple filtration and have been reused for at least five consecutive runs without a significant decrease in their effectiveness. nih.govacs.org

Polymer-Supported Catalysts : Resins such as Indion 190 and biocatalysts like cross-linked chitosan (B1678972) hydrogels can be filtered and reused multiple times, making them suitable for scalable and sustainable processes. ias.ac.inmdpi.com

Table 3: Recyclability of Various Catalyst Systems

| Catalyst System | Separation Method | Number of Reuses Reported | Performance |

|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Magnetic | Several times | No significant reduction in activity |

| BAIL Gel | Filtration | At least 5 runs | No significant loss of activity |

| Ag@Fe₂O₃ | Magnetic | - | Magnetically recoverable |

| Indion 190 Resin | Filtration | Several times | No significant loss of activity |

| PIBTU-CS Hydrogel | Filtration | Multiple times | No substantial reduction in efficiency |

Synthesis of 3-Substituted 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- Derivatives

Mannich Reaction and N-Alkylation Strategies

The introduction of substituents at the 3-position (N-functionalization) of the 2(3H)-benzoxazolone core is a common strategy to develop new derivatives with diverse biological activities. The Mannich reaction and various N-alkylation strategies are primary methods to achieve this.

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the N-H of the benzoxazolone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction provides a straightforward method for introducing aminomethyl groups onto the nitrogen atom of the benzoxazolone ring. The general mechanism involves the formation of an Eschenmoser salt intermediate from the aldehyde and amine, which then electrophilically attacks the nucleophilic nitrogen of the benzoxazolone.

While specific examples for 6-(methylsulfonyl)-2(3H)-benzoxazolone are not prevalent in the literature, the Mannich reaction is well-documented for other substituted 2(3H)-benzoxazolones. For instance, various 3-(substituted aminomethyl)-2(3H)-benzoxazolone derivatives have been synthesized using this method, demonstrating its broad applicability to this heterocyclic system. The reaction conditions typically involve refluxing the benzoxazolone, formaldehyde, and the desired amine in a suitable solvent such as ethanol.

N-Alkylation strategies offer a versatile approach to introduce a wide array of substituents at the 3-position. This reaction typically involves the deprotonation of the benzoxazolone nitrogen with a base to form a nucleophilic anion, which then undergoes a nucleophilic substitution reaction with an alkyl or aryl halide.

Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent can be critical for the reaction's success and may depend on the reactivity of the alkylating agent and the specific benzoxazolone derivative. For example, the N-alkylation of benzisoxazolone precursors, a closely related heterocyclic system, has been successfully achieved under basic conditions. nih.gov

The following table summarizes representative conditions for N-alkylation of benzoxazolone-related structures:

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 2(3H)-Benzoxazolone | Benzyl (B1604629) bromide | K2CO3 | DMF | 3-Benzyl-2(3H)-benzoxazolone | 95 |

| 2(3H)-Benzoxazolone | Ethyl bromoacetate | NaH | THF | Ethyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate | 85 |

| 5-Chloro-2(3H)-benzoxazolone | 1-Bromo-3-chloropropane | NaOH | Water/Toluene (B28343) (PTC) | 5-Chloro-3-(3-chloropropyl)-2(3H)-benzoxazolone | 78 |

This table presents illustrative data from general N-alkylation reactions of benzoxazolones and may not be specific to the 6-(methylsulfonyl) derivative.

Protective Group Chemistry in N-Functionalization

In more complex syntheses, it may be necessary to temporarily protect the nitrogen atom of the 2(3H)-benzoxazolone ring to prevent unwanted side reactions while other parts of the molecule are being modified. The use of protecting groups is a fundamental strategy in organic synthesis to achieve chemoselectivity.

For the N-H group in the benzoxazolone ring, common nitrogen protecting groups can be employed. The selection of a suitable protecting group depends on its stability to the reaction conditions planned for other transformations and the ease of its subsequent removal.

Two of the most widely used nitrogen protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). The Boc group is stable under a wide range of non-acidic conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk

Cbz Group: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and a base. It is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H2, Pd/C), which reduces it to toluene and carbon dioxide, liberating the free amine.

The general strategy for using a protecting group in the N-functionalization of 6-(methylsulfonyl)-2(3H)-benzoxazolone would involve:

Protection: Introduction of the protecting group (e.g., Boc or Cbz) onto the nitrogen atom.

Modification: Performing the desired chemical transformations on other parts of the molecule.

Deprotection: Removal of the protecting group to restore the N-H functionality, which can then be further derivatized if needed.

The following table outlines the common conditions for the introduction and removal of Boc and Cbz protecting groups.

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)2O), Base (e.g., TEA, DMAP) | Acidic conditions (e.g., TFA, HCl) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl), Base | Catalytic hydrogenation (H2, Pd/C) |

This table provides general information on amine protecting groups and their application would need to be optimized for the specific substrate.

Detailed Mechanistic Investigations and Chemical Reactivity of 2 3h Benzoxazolone, 6 Methylsulfonyl

Reaction Mechanisms of Benzoxazolone Core Formation

The synthesis of the benzoxazolone core is a fundamental process in the generation of a wide array of derivatives, including the 6-(methylsulfonyl)- substituted variant. The formation of this heterocyclic system can be achieved through several established synthetic routes, which primarily involve the cyclization of an ortho-substituted aminophenol.

One of the most common methods for constructing the 2(3H)-benzoxazolone scaffold is the reaction of o-aminophenol with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole. mdpi.com This reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, leading to the elimination of a leaving group (e.g., HCl) and the formation of the cyclic carbamate (B1207046) structure.

An alternative and often preferred method involves the condensation of o-aminophenol with urea (B33335). mdpi.com This reaction is typically carried out at elevated temperatures and is considered a more environmentally benign approach as it avoids the use of highly toxic phosgene. The mechanism is believed to involve the initial formation of an N-arylurea intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to yield the benzoxazolone ring.

More recently, methods utilizing carbon dioxide as a C1 source have been developed. For instance, the oxidative cyclocarbonylation of 2-aminophenol (B121084) using a catalyst can produce 2-benzoxazolone. mdpi.com This process is thought to proceed through the in-situ generation of carbon dioxide, which then reacts with the o-aminophenol to form the target molecule. mdpi.com

The general mechanism for the formation from o-aminophenol and a carbonyl source can be summarized as follows:

Nucleophilic attack: The amino group of o-aminophenol attacks the electrophilic carbonyl carbon of the reagent (e.g., phosgene, urea-derived isocyanic acid).

Intermediate formation: A carbamic acid or N-arylurea intermediate is formed.

Intramolecular cyclization: The ortho-hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

Elimination: A small molecule (e.g., HCl, NH3, H2O) is eliminated to form the stable five-membered heterocyclic ring of the benzoxazolone core.

These synthetic strategies provide a versatile platform for the preparation of various benzoxazolone derivatives, where subsequent functionalization, such as the introduction of a methylsulfonyl group, can be performed on the pre-formed ring system. researchgate.net

Reaction Dynamics and Kinetics of Methylsulfonyl Group Introduction

The introduction of a methylsulfonyl (-SO2CH3) group onto the 6-position of the 2(3H)-benzoxazolone ring is typically achieved through an electrophilic aromatic substitution reaction. libretexts.org The kinetics and dynamics of this reaction are governed by the nature of the electrophile, the reactivity of the aromatic ring, and the reaction conditions.

The most common method for introducing a sulfonyl group is through sulfonation, which involves an electrophilic attack by sulfur trioxide (SO3) or a related species. docbrown.info For the introduction of a methylsulfonyl group, a two-step process is often employed:

Friedel-Crafts Sulfinylation: Reaction of the benzoxazolone with methanesulfinyl chloride (CH3SOCl) in the presence of a Lewis acid catalyst (e.g., AlCl3) to form a sulfoxide (B87167) intermediate.

Oxidation: The resulting methylsulfinyl-substituted benzoxazolone is then oxidized to the corresponding methylsulfonyl derivative using an appropriate oxidizing agent (e.g., hydrogen peroxide, m-CPBA).

Alternatively, direct sulfonation can be attempted with methanesulfonyl chloride (CH3SO2Cl) and a strong Lewis acid, although this can be less efficient. Another route involves the oxidation of a pre-existing 6-(methylthio)-2(3H)-benzoxazolone.

Reaction Dynamics and Mechanism: The mechanism for the electrophilic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Step 1: Generation of the Electrophile: A highly reactive electrophile, such as the methanesulfonyl cation (CH3SO2+) or a complex with the Lewis acid, is generated in situ.

Step 2: Nucleophilic Attack: The π-electron system of the benzoxazolone ring acts as a nucleophile and attacks the electrophile. The existing substituents on the ring direct the incoming electrophile. The amide nitrogen and the ether oxygen of the benzoxazolone ring are both ortho-, para-directing activators, making the 6-position a favorable site for substitution.

Step 3: Formation of the Sigma Complex: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized sigma complex.

Step 4: Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-.

The kinetics of this reaction are influenced by the activation energy of the rate-determining step, which is typically the formation of the sigma complex. rsc.org The rate is dependent on the concentration of both the benzoxazolone substrate and the electrophile. The presence of the activating groups on the benzoxazolone ring enhances the reaction rate compared to unsubstituted benzene (B151609).

Acid-Base Properties and Protonation States of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

The benzoxazolone scaffold possesses a weakly acidic N-H proton, a property that is significantly influenced by substituents on the aromatic ring. nih.govresearchgate.net The methylsulfonyl group at the 6-position plays a crucial role in modulating the acid-base properties of the molecule.

UV-Vis spectrophotometry is a reliable and widely used method for determining the acid dissociation constants (pKa) of ionizable compounds. ijcce.ac.ir The principle of this method relies on the fact that the protonated (acidic) and deprotonated (basic) forms of a molecule often exhibit different UV-Vis absorption spectra.

The determination of the pKa for 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- would involve the following steps:

A series of buffer solutions with known pH values are prepared.

A constant concentration of the compound is dissolved in each buffer solution.

The UV-Vis absorption spectrum of each solution is recorded.

As the pH changes, the equilibrium between the protonated (HB) and deprotonated (B-) forms shifts, leading to changes in the absorbance at specific wavelengths. The presence of an isosbestic point, where the spectra of all solutions intersect, indicates a simple two-component equilibrium.

By plotting the absorbance at a fixed wavelength (where the difference between the two forms is maximal) against the pH, a sigmoidal curve is obtained. ijcce.ac.ir

The pKa value corresponds to the pH at the inflection point of this sigmoidal curve, where the concentrations of the protonated and deprotonated species are equal. ijcce.ac.ir

Substituents on the aromatic ring can significantly alter the acidity of the N-H proton of the benzoxazolone core through inductive and resonance effects. openstax.orglibretexts.orglibretexts.org Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting conjugate base (the benzoxazolonate anion), while electron-donating groups decrease acidity (raise pKa). youtube.compharmaguideline.com

The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It exerts a strong negative inductive (-I) and negative resonance (-M) effect. This electron withdrawal delocalizes the negative charge of the conjugate base formed after deprotonation of the N-H group, thereby stabilizing the anion. This stabilization facilitates the release of the proton, making 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- a stronger acid than the unsubstituted 2(3H)-benzoxazolone.

The proton transfer mechanism in an acid-base reaction involving this compound is a direct transfer of the proton from the nitrogen atom to a base. youtube.com In solution, this transfer can be mediated by solvent molecules. researchgate.net

| Compound | Substituent at C6 | Electronic Effect of Substituent | Expected pKa Range |

|---|---|---|---|

| 2(3H)-Benzoxazolone | -H | Neutral | ~9.3 - 10.0 |

| 2(3H)-Benzoxazolone, 6-chloro- | -Cl | Electron-withdrawing (-I > +M) | ~8.2 - 8.5 |

| 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- | -SO2CH3 | Strongly electron-withdrawing (-I, -M) | < 8.2 (Predicted) |

Note: The pKa values for the unsubstituted and chloro-substituted compounds are based on literature values for similar structures to provide context. The pKa for the 6-(methylsulfonyl)- derivative is a prediction based on the strong electron-withdrawing nature of the substituent. ijcce.ac.ir

Degradation Pathways and Environmental Fate Studies of Benzoxazolone Scaffolds

The environmental fate of benzoxazolone derivatives is of significant interest, particularly for those used in agricultural or pharmaceutical applications. The degradation of the benzoxazolone scaffold is primarily driven by microbial activity in environmental matrices like soil. k-state.edu

Studies on the degradation of benzoxazolin-2(3H)-one (BOA), the parent structure, have revealed several key biotransformation pathways in soil. researchgate.netnih.govresearchgate.net These processes are mediated by a variety of soil microorganisms, including bacteria and fungi. researchgate.netnih.gov

The initial and most critical step in the degradation is the hydrolytic cleavage of the cyclic carbamate ring. This leads to the formation of 2-aminophenol. researchgate.net Once formed, 2-aminophenol is a versatile intermediate that can undergo several subsequent transformations:

Acetylation: Microbial enzymes can acetylate the amino group to form N-(2-hydroxyphenyl)acetamide (2-acetamidophenol). researchgate.netnih.gov This compound can then be subject to further microbial modifications, such as nitration.

Dimerization and Oxidation: 2-aminophenol can be oxidatively dimerized to form 2-amino-3H-phenoxazin-3-one (APO). researchgate.netnih.gov This phenoxazinone derivative is often more biologically active than the parent BOA and can persist in the soil. nih.gov APO can be further transformed, for example, by acetylation to 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). nih.gov

The presence of the 6-(methylsulfonyl) group on the benzoxazolone ring is expected to influence the rate of degradation. The strong electron-withdrawing nature of the substituent may affect the susceptibility of the ring to microbial attack. However, the fundamental degradation pathways involving the opening of the heterocyclic ring are likely to be conserved. The ultimate fate of the molecule would involve the eventual mineralization of the aromatic ring to carbon dioxide and water by soil microbes.

| Step | Process | Reactant | Key Product(s) | Mediated By |

|---|---|---|---|---|

| 1 | Hydrolysis | Benzoxazolone Scaffold | 2-Aminophenol derivative | Soil Microorganisms |

| 2a | Acetylation | 2-Aminophenol derivative | N-(2-hydroxyphenyl)acetamide derivative | Soil Microorganisms |

| 2b | Oxidative Dimerization | 2-Aminophenol derivative | Aminophenoxazinone derivative (e.g., APO) | Soil Microorganisms |

| 3 | Further Transformation | Aminophenoxazinone derivative | Acetylated aminophenoxazinones (e.g., AAPO) | Soil Microorganisms |

This table outlines the generalized biotransformation pathways for the benzoxazolone scaffold in soil. researchgate.netnih.gov

Chemical Stability and Decomposition Mechanisms of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

The chemical stability of a molecule is a critical determinant of its behavior in various environments and its potential applications. For 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-, its stability is governed by the interplay of the benzoxazolone heterocyclic system and the strongly electron-withdrawing methylsulfonyl substituent. While specific experimental data on the stability and decomposition of this exact compound are limited in publicly available literature, a detailed understanding can be extrapolated from the known chemistry of the benzoxazolone core and aryl sulfones.

The primary factors influencing the stability of this compound are expected to be pH, temperature, and exposure to light. These factors can trigger different decomposition pathways, leading to a variety of degradation products.

Hydrolytic Stability

The benzoxazolone ring system is known to be susceptible to hydrolysis, particularly under basic conditions. The presence of the electron-withdrawing 6-(methylsulfonyl) group is anticipated to significantly influence the rate and mechanism of this process. Electron-withdrawing substituents on the benzene ring can increase the electrophilicity of the carbonyl carbon in the oxazolone (B7731731) ring, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions.

Under basic conditions, the likely decomposition mechanism is a base-catalyzed hydrolysis of the cyclic ester (lactone) and carbamate functionalities. This would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the opening of the oxazolone ring. The proposed pathway would result in the formation of an intermediate, which would then rearrange to more stable products.

Table 1: Predicted Hydrolytic Decomposition Products of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

| Reactant | Condition | Proposed Primary Decomposition Product | Chemical Formula |

| 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- | Basic (aqueous) | 2-Amino-5-(methylsulfonyl)phenol | C₇H₉NO₃S |

In contrast, under acidic conditions, the benzoxazolone ring is generally more stable. Protonation of the carbonyl oxygen could occur, but the subsequent nucleophilic attack by water is less favored compared to the attack by the more potent nucleophile, the hydroxide ion, in basic media. Therefore, 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is expected to exhibit greater stability in neutral to acidic aqueous solutions.

Thermal Stability

The thermal stability of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is predicted to be high, primarily due to the robustness of the aromatic and heterocyclic ring systems, as well as the stability of the aryl sulfone group. Aryl sulfones are known for their high thermal stability, with decomposition typically occurring at temperatures well above 300°C.

Thermogravimetric analysis (TGA) of structurally related compounds, such as various substituted benzoxazolones, has shown that decomposition often begins at temperatures exceeding 250°C. The decomposition of the 6-(methylsulfonyl) derivative would likely proceed through a complex series of radical-mediated reactions at elevated temperatures. The initial steps could involve the cleavage of the C-S or S-O bonds in the methylsulfonyl group or the fragmentation of the benzoxazolone ring.

Table 2: General Thermal Decomposition Onset for Related Compound Classes

| Compound Class | Typical Decomposition Onset Temperature (°C) |

| Substituted Benzoxazolones | > 250 |

| Aryl Sulfones | > 350 |

The specific decomposition products at high temperatures are difficult to predict without experimental data but would likely include oxides of sulfur (SO₂), carbon (CO, CO₂), and nitrogen (NOx), alongside various aromatic fragments.

Photochemical Stability

The photochemical stability of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is another important consideration. Benzoxazole (B165842) derivatives are known to possess photochemical properties and can undergo various reactions upon exposure to ultraviolet (UV) light. These can include photoisomerization, photo-oxidation, or photodegradation.

The presence of the aromatic rings and the carbonyl group suggests that the molecule will absorb UV radiation. The energy from the absorbed photons could lead to the formation of excited states, which may then undergo chemical reactions. The methylsulfonyl group, being electron-withdrawing, could influence the electronic transitions and the subsequent photochemical pathways.

Potential photodegradation mechanisms could involve the homolytic cleavage of the C-S bond to generate radical species or reactions involving the excited state of the benzoxazolone ring. The degradation products in the presence of light and oxygen could be complex and may include hydroxylated or further oxidized species. Without specific studies, any proposed photodegradation pathway remains speculative.

Computational Chemistry and in Silico Modeling of 2 3h Benzoxazolone, 6 Methylsulfonyl

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing a dynamic view of their conformational changes and interactions. ajchem-a.com

For 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements of its atoms. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. The stability of the molecule and its various conformers can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. ajchem-a.com

MD simulations are also invaluable for studying intermolecular interactions, such as those between the compound and solvent molecules or a target protein. peerj.com The sulfonyl group in 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is capable of forming hydrogen bonds, which can be critical for its biological activity. researchgate.netnih.gov MD simulations can quantify the number and duration of these hydrogen bonds, providing a detailed understanding of the interaction dynamics. researchgate.net

Table 2: Example Intermolecular Interactions Observed in MD Simulation of a Sulfonyl-Containing Ligand in a Protein Binding Site This table provides hypothetical data to illustrate the types of interactions that could be analyzed for 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- using MD simulations.

| Interaction Type | Interacting Residues | Occupancy (%) |

|---|---|---|

| Hydrogen Bond | ASN 150 | 75.2 |

| Hydrogen Bond | SER 152 | 45.8 |

| Hydrophobic Interaction | LEU 205 | 90.1 |

| Hydrophobic Interaction | PHE 208 | 82.5 |

Molecular Docking and Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-, might bind to a specific protein target. nih.govresearchgate.net

The first step in a molecular docking study is often the identification of the binding site on the target macromolecule. This can be done using various algorithms that analyze the protein's surface for pockets and cavities that are suitable for ligand binding. Once a binding site is identified, the ligand is placed in various orientations and conformations within the site, and a scoring function is used to estimate the strength of the interaction. amazonaws.com

For 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-, molecular docking can predict its binding mode within a target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com This interaction profile is crucial for understanding the basis of the molecule's potential biological activity and for guiding further optimization of its structure to improve binding affinity. researchgate.net Docking studies on other benzoxazolone derivatives have successfully predicted their binding modes in various enzymes and receptors. nih.govchemmethod.com

While docking provides a quick estimate of the binding pose and affinity, more accurate methods are often needed to predict the binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose. nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. nih.govambermd.org

The MM/PBSA method involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. researchgate.net This approach has been successfully applied to a wide range of systems to rank compounds and predict their binding affinities. rjeid.com34.237.233researchgate.netresearchgate.net For 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-, MM/PBSA calculations based on MD simulation snapshots can provide a more accurate prediction of its binding affinity to a target protein compared to docking scores alone. peerj.com

Table 3: Illustrative MM/PBSA Binding Free Energy Calculation for a Benzoxazolone Derivative This table presents example data for a representative benzoxazolone derivative to illustrate the components of an MM/PBSA calculation. The specific values for 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- would require a dedicated computational study.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔGbind) | -34.0 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazolone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzoxazolone derivatives, SAR analyses have elucidated the critical roles of various substituents on the benzoxazolone core in modulating their interactions with biological targets. The benzoxazolone nucleus is considered an ideal scaffold for drug design due to its distinct physicochemical properties, including a weakly acidic nature and the presence of both lipophilic and hydrophilic fragments, which allows for diverse chemical modifications on both the benzene (B151609) and oxazolone (B7731731) rings.

The substitution pattern on the aromatic ring of the benzoxazolone scaffold has been shown to be a key determinant of activity. For instance, the presence of electron-withdrawing groups, such as nitro (NO₂) and halogen atoms (e.g., chlorine, fluorine), can significantly impact the biological profile. Studies on related benzoxazole (B165842) derivatives have indicated that electron-withdrawing groups at specific positions can enhance the antiproliferative and antimicrobial effects of these compounds.

Quantitative Structure-Activity Relationship (QSAR) models provide a quantitative correlation between the chemical structure and biological activity of a series of compounds. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives. Several 3D-QSAR studies have been conducted on benzoxazole and benzoxazinone (B8607429) derivatives, which share structural similarities with benzoxazolones. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate statistically significant models.

For example, a 3D-QSAR study on benzoxazole benzenesulfonamide (B165840) derivatives as inhibitors of fructose-1,6-bisphosphatase resulted in a statistically valid model with a high correlation coefficient (R² = 0.9686) and good predictive ability (q² = 0.72). Such models help in understanding the influence of steric, electrostatic, and hydrophobic fields on the inhibitory activity. Another study on benzoxazole derivatives as anticancer agents targeting VEGFR-2 also yielded robust CoMFA and CoMSIA models, highlighting the importance of these computational approaches in drug discovery.

| QSAR Model | Target/Activity | R² | q² | Reference |

| 3D-QSAR (AAADRR.27) | Fructose-1,6-bisphosphatase inhibitors | 0.9686 | 0.72 | |

| CoMFA (HepG2) | Anticancer (VEGFR-2) | - | 0.509 | |

| CoMSIA (HepG2) | Anticancer (VEGFR-2) | - | 0.711 | |

| CoMFA (HCT-116) | Anticancer (VEGFR-2) | - | 0.574 | |

| CoMSIA (HCT-116) | Anticancer (VEGFR-2) | - | 0.531 | |

| CoMFA (MCF-7) | Anticancer (VEGFR-2) | - | 0.568 | |

| CoMSIA (MCF-7) | Anticancer (VEGFR-2) | - | 0.669 | |

| 3D-QSAR (kNN-MFA) | Antiplatelet agents | - | 0.9739 |

This table presents a selection of QSAR models developed for benzoxazole and related derivatives, showcasing the statistical significance of these models in predicting biological activity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For benzoxazolone derivatives, pharmacophore models have been developed to understand their interactions with various biological targets and to facilitate the discovery of new active compounds.

A 3D-pharmacophore model developed for a series of benzo[d]oxazol-2(3H)-one derivatives as ligands for the σ2 receptor identified five key features: a positive ionizable group, a hydrogen bond acceptor, and three hydrophobic regions. This model provides a blueprint for designing new molecules with enhanced affinity and selectivity for this receptor.

Pharmacophore models are also instrumental in virtual screening, a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By using a validated pharmacophore model as a query, researchers can rapidly screen vast chemical spaces to find novel scaffolds or derivatives with desired biological activities. For instance, pharmacophore mapping analysis has been utilized to select benzoxazolones as potential drug candidates for targeting clock genes, which are implicated in circadian rhythms and pain modulation.

Structure Activity Relationship Sar and Underlying Molecular Mechanisms of Benzoxazolone Derivatives

Elucidation of Structural Determinants for Molecular Recognition

The binding affinity and selectivity of benzoxazolone derivatives are dictated by the nature and position of various substituents on the core structure. These modifications modulate the electronic, steric, and hydrophobic properties of the molecule, thereby governing its interaction with the binding pockets of target proteins.

Role of the 6-(methylsulfonyl)- Substituent in Binding Affinity

While direct studies on the 6-(methylsulfonyl) substituent are not extensively detailed in the available literature, the properties of the sulfonyl group itself provide significant insight into its role in molecular recognition and binding affinity. The sulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. researchgate.netnih.gov

The introduction of a sulfonyl group can enhance the binding affinity of a molecule with its target protein through several mechanisms:

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming strong, specific interactions with amino acid residues (such as arginine, lysine, or asparagine) in a receptor's binding site. nih.govresearchgate.net This directional bonding is a key contributor to the specificity of molecular recognition. unina.it

Polarity and Solubility: As a polar group, the methylsulfonyl substituent can increase the polarity of the benzoxazolone molecule, which can influence its solubility and pharmacokinetic properties. researchgate.net

Structural Stability: The sulfonyl group is chemically stable and can increase the metabolic stability of a drug by blocking sites that are otherwise susceptible to metabolic breakdown. researchgate.netresearchgate.net

Influence of Substituents at N-3 and Other Positions on Molecular Interactions

Substitutions at the N-3 position and other locations on the benzoxazolone ring, such as positions 5 and 7, are critical in defining the pharmacological profile of the resulting derivatives.

N-3 Position: The nitrogen atom at position 3 is a common site for modification. Introducing various alkyl or aryl groups at this position can significantly alter the molecule's interaction with target proteins. For instance, studies on 3-substituted-2-oxo-3H-benzoxazoles have demonstrated that these modifications are linked to analgesic and anti-inflammatory properties. derpharmachemica.com The introduction of Mannich bases, often containing piperazine (B1678402) moieties, at the N-3 position has been explored to enhance antiviral activity, with the substituent group directly participating in binding interactions within the target's active site. chemmethod.com The size, shape, and flexibility of the N-3 substituent are crucial for achieving optimal fit and interaction.

Other Positions (e.g., C-5): The benzene (B151609) portion of the benzoxazolone scaffold also offers opportunities for modification that impact molecular interactions. For example, in a series of benzoxazole (B165842) derivatives targeting the serotonin (B10506) 5-HT3 receptor, the introduction of a chloro group at the 5-position was found to increase potency. nih.gov Similarly, in computational studies of benzoxazolone derivatives as potential modulators of clock proteins, 5-nitro and 5-fluoro substituents resulted in elevated binding affinities compared to the unsubstituted parent molecule. chronobiologyinmedicine.org This indicates that electron-withdrawing groups at this position can enhance binding, likely through favorable electrostatic or polar interactions with the receptor. researchgate.net

The strategic placement of different functional groups at these positions allows for the modulation of a compound's activity, highlighting the importance of a comprehensive SAR exploration for lead optimization. nih.gov

Molecular Basis of Biological Interactions

The diverse biological activities of 6-(methylsulfonyl)-2(3H)-benzoxazolone and its analogs stem from their ability to interact with a variety of enzymes and receptors, thereby modulating key cellular pathways.

Modulation of Enzyme Activities (e.g., Cyclooxygenase, Poly(ADP-ribose) Polymerase)

Cyclooxygenase (COX): Benzoxazolone derivatives are recognized for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. chronobiologyinmedicine.orgresearchgate.net COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. derpharmachemica.comnano-ntp.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. derpharmachemica.com Studies on various benzoxazole derivatives have demonstrated their potential as selective COX-2 inhibitors. nano-ntp.comjocpr.com Selective inhibition of COX-2 is a desirable therapeutic goal, as it is the inducible isoform primarily involved in inflammation, while COX-1 is constitutive and plays a role in protecting the gastric mucosa. derpharmachemica.comjocpr.com The benzoxazolone scaffold serves as a core structure for designing these inhibitors, with different substituents influencing the potency and selectivity of COX inhibition. nano-ntp.com

Poly(ADP-ribose) Polymerase (PARP): PARP is a family of enzymes critical for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks. nih.govfrontiersin.org PARP inhibitors represent a targeted cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govdrugtargetreview.com By blocking PARP, single-strand breaks accumulate and lead to double-strand breaks during DNA replication; in cancer cells lacking efficient double-strand break repair, this leads to cell death—a concept known as synthetic lethality. mdpi.com The mechanism of action involves the inhibitor competing with the enzyme's natural substrate (NAD+) and trapping the PARP enzyme on the DNA, which obstructs replication. frontiersin.orgdrugtargetreview.com Benzoxazole derivatives have been designed and evaluated as PARP-2 inhibitors, showing promise as anti-breast cancer agents. nih.gov The core scaffold fits into the nicotinamide (B372718) binding pocket of the enzyme, and modifications can enhance this interaction. nih.gov

Below is a table summarizing the COX-2 inhibitory activity of some benzoxazole derivatives, illustrating the potential of this chemical class.

| Compound Name | Target | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 | Celecoxib | 13.4 |

| N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide | COX-2 | 19.6 | Celecoxib | 13.4 |

| 2-amino-N1-benzoyl benzoxazole-5-carbohydrazide | COX-2 | 21.9 | Celecoxib | 13.4 |

| Methyl-2-{(2-(diethylamino) acetamido)}-benzoxazole-5-carboxylate | COX-2 | 9.39 | Rofecoxib | Not Specified |

| Methyl-2-{(2-(dipropylamino) acetamido)}-benzoxazole-5-carboxylate | COX-2 | 6.40 | Rofecoxib | Not Specified |

This table is generated from data presented in referenced studies. nano-ntp.comjocpr.com The compounds listed are derivatives of benzoxazole and are shown to illustrate the activity of the general scaffold.

Ligand-Receptor Interactions (e.g., Serotonin Receptors, Clock Proteins)

Serotonin Receptors: Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that interacts with a wide array of receptors to mediate numerous physiological functions. acnp.orgcas.cz The 5-HT3 receptor, a ligand-gated ion channel, is a particularly important target for drugs treating nausea and irritable bowel syndrome. nih.gov Benzoxazole derivatives have been developed as partial agonists for the 5-HT3 receptor. nih.gov The affinity and activity at these receptors are highly dependent on the substitution pattern on the benzoxazole ring. For instance, modifications at the 2- and 5-positions of the benzoxazole core have been shown to modulate potency and intrinsic activity at the 5-HT3 receptor. nih.gov The presence of sulfonyl-containing groups in other chemical scaffolds has also been linked to high-affinity binding at serotonin receptors, suggesting that the methylsulfonyl group could play a favorable role in these interactions. nih.gov

Clock Proteins: The circadian clock is an internal timekeeping mechanism that regulates daily rhythms in physiology and behavior. nih.gov This clock is driven by a network of core clock proteins, including CLOCK, BMAL1, PER, and CRY, which create transcriptional-translational feedback loops. nih.gov Disruption of these rhythms is linked to various diseases. Small molecules that modulate the circadian clock are of significant therapeutic interest. embopress.org Benzoxazolone, being structurally similar to melatonin, has been investigated for its potential to interact with clock proteins. chronobiologyinmedicine.org In silico studies have shown that benzoxazolone derivatives can bind to core clock proteins like CLOCK:BMAL1 and CRY, with certain substituents enhancing binding affinity. chronobiologyinmedicine.orgresearchgate.net This suggests a potential dual role for these compounds in regulating both inflammation and circadian rhythms. chronobiologyinmedicine.org

Mechanisms of Action Derived from Molecular Modeling and Computational Studies

Molecular modeling, including docking and dynamics simulations, provides powerful tools to visualize and understand the interactions between benzoxazolone derivatives and their biological targets at an atomic level. nih.govresearchgate.net

Computational studies have been employed to:

Predict Binding Modes: Docking simulations can predict the most favorable orientation of a ligand within a protein's binding site. For example, docking of benzoxazolone derivatives into the active site of PARP-2 revealed key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are comparable to known inhibitors like Olaparib. nih.gov

Identify Key Residues: These studies identify the specific amino acid residues that are crucial for stabilizing the ligand-receptor complex. nih.gov In studies of benzoxazolone derivatives targeting clock proteins, simulations showed interactions with key residues in the binding pockets of CRY1 and CRY2. chronobiologyinmedicine.org

Explain Structure-Activity Relationships: By comparing the binding modes of a series of analogs, molecular modeling can rationalize observed SAR data. For instance, simulations can show how the addition of a specific functional group, like a nitro or fluoro group at the C-5 position, leads to new, favorable interactions that increase binding affinity. chronobiologyinmedicine.orgresearchgate.net

Calculate Binding Energies: Methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of a ligand-protein complex, providing a quantitative measure that often correlates well with experimental activity. chronobiologyinmedicine.orgnih.gov

These computational approaches are invaluable for rational drug design, allowing researchers to refine the structure of lead compounds to improve their potency and selectivity, thereby accelerating the discovery of new therapeutic agents. nih.govresearchgate.net

Non Medical Research Applications and Industrial Significance of Benzoxazolone Derivatives

Advanced Materials Science Applications

Benzoxazole-containing compounds are of growing interest in materials science due to their rigid structures and unique electronic and photophysical properties. These characteristics make them suitable candidates for a range of advanced applications.

Benzoxazole (B165842) and its derivatives are being explored as building blocks for organic electronic materials. Their inherent properties, such as thermal stability and the ability to participate in π-conjugated systems, are advantageous for these applications. Research into benzothiadiazole, a related heterocyclic compound, has shown its utility as an acceptor building block in high-performance donor-acceptor polymers used in organic electronics. rsc.org While direct evidence for the use of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- in conductive polymers is not available, the synthesis of poly(benzoxazole imide)s from diamines containing a benzoxazole moiety highlights the potential for incorporating benzoxazole structures into polymer backbones to create materials with excellent thermal stability and mechanical properties. rsc.org The electron-withdrawing nature of the methylsulfonyl group could potentially influence the electronic properties of such polymers, making it a candidate for further investigation in this field.

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The benzoxazolone ring system is a valuable scaffold in organic synthesis, primarily due to its reactivity and the ability to introduce various functional groups at different positions. This versatility allows for the construction of more complex molecules. While much of the focus has been on medicinal chemistry, the utility of benzoxazolones as synthetic intermediates extends to other areas of chemical synthesis. The synthesis of various benzoxazolone derivatives demonstrates the chemical tractability of this heterocyclic system, allowing for modifications that can tune the properties of the final products for various applications. nih.govresearchgate.net

Agricultural Research: Herbicidal and Insecticidal Agent Development

Benzoxazolone and its derivatives have shown notable biological activity in the agricultural sector, particularly as herbicides and insecticides. mdpi.com

Some benzoxazolone derivatives have been found to exhibit herbicidal properties. e3s-conferences.orgnih.gov The mode of action for some herbicides containing related structures involves the inhibition of photosynthesis. ucanr.edupurdue.eduwssa.net Studies on the structure-activity relationship of benzoxazinones, a closely related class of compounds, have been conducted to understand their phytotoxicity and to develop new natural herbicide models. nih.govnih.gov Although specific herbicidal data for 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is not published, the general herbicidal potential of the benzoxazolone class is established.

In addition to herbicidal activity, certain benzoxazolone derivatives have been investigated for their insecticidal properties. A study on honokiol-derived benzoxazolone compounds revealed potent insecticidal activity against agricultural pests such as Mythimna separata and Plutella xylostella. nih.gov This suggests that the benzoxazolone scaffold can be a promising starting point for the development of new insecticidal agents. The table below summarizes the insecticidal activity of some benzoxazole and benzoxazolone derivatives of honokiol (B1673403).

| Compound | Final Mortality Rate (%) against M. separata |

| 5h | 58.6 |

| 7n | 65.3 (against P. xylostella) |

| 7p | 61.5 (against P. xylostella) |

| 8c | 65.3 (against P. xylostella) |

Data extracted from a study on honokiol derivatives and their insecticidal activities. nih.gov

Environmental Studies: Assessment of Degradation Products and Pathways in Agrochemical Contexts

The environmental fate of agrochemicals is a critical area of study to ensure their safe use. This includes understanding their degradation in soil and water systems, which can occur through both microbial and abiotic processes. nih.govresearchgate.net

The degradation of herbicides is influenced by various environmental factors. For sulfonylurea herbicides, which also contain a sulfonyl group, degradation is known to be pH-dependent, with hydrolysis being a key pathway. nih.govresearchgate.net Microbial degradation is another significant route for the breakdown of many herbicides in the soil. nih.govresearchgate.netnih.gov Studies on benzoxazinones, which are structurally similar to benzoxazolones, have identified various degradation products in soil, including benzoxazolinones, aminophenoxazines, and aminophenols. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues for 2 3h Benzoxazolone, 6 Methylsulfonyl

Novel Synthetic Methodologies Utilizing Flow Chemistry and Automation

The synthesis of functionalized benzoxazolones, including the 6-(methylsulfonyl) derivative, is traditionally carried out using batch processes. However, the adoption of flow chemistry and automation presents a significant opportunity to enhance efficiency, safety, and scalability. almacgroup.comnih.gov Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. google.commdpi.com

For the synthesis of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-, a multi-step flow process could be envisioned. This would involve the continuous synthesis of key intermediates, followed by in-line purification and subsequent reaction steps, minimizing manual handling and exposure to potentially hazardous reagents. almacgroup.com Automation of this process, integrated with real-time analytics, would enable the rapid optimization of reaction conditions and facilitate high-throughput synthesis for screening and development purposes.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) |

|---|---|---|

| Reaction Time | 12-24 hours | 30-60 minutes |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Yield | 60-70% | > 90% |

| Purity | 85-95% | > 99% |

| Scalability | Limited | High |

| Safety | Manual handling of intermediates | Contained system, reduced exposure |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. researchgate.netmpg.debruker.com These techniques can provide detailed information about the concentration of reactants, intermediates, and products as the reaction progresses. magritek.com

In the context of synthesizing 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-, a flow reactor coupled with in-line FTIR and NMR probes would allow for the continuous monitoring of key reaction steps, such as the formation of the benzoxazolone ring or the introduction of the methylsulfonyl group. researchgate.net This real-time data would enable precise control over the reaction and provide valuable insights into the reaction mechanism, facilitating the development of more robust and efficient synthetic protocols. rsc.org

Table 2: Key Spectroscopic Markers for Real-Time Monitoring of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- Synthesis (Hypothetical)

| Spectroscopic Technique | Functional Group / Moiety | Expected Signal (Hypothetical) |

|---|---|---|

| FTIR | Carbonyl (C=O) of Benzoxazolone | ~1750 cm⁻¹ |

| Sulfonyl (S=O) | ~1350 cm⁻¹ (asymmetric), ~1160 cm⁻¹ (symmetric) | |

| ¹H NMR | Aromatic protons adjacent to sulfonyl group | Downfield shift compared to unsubstituted analog |

| Methyl protons of sulfonyl group | Singlet around 3.0-3.5 ppm | |

| ¹³C NMR | Carbonyl carbon of Benzoxazolone | ~155 ppm |

| Aromatic carbon attached to sulfonyl group | Shift influenced by electron-withdrawing nature of the group |

Multiscale Computational Modeling for Complex System Simulations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.netdergipark.org.trscispace.com For 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-, multiscale computational modeling can provide a deeper understanding of its behavior from the molecular to the macroscopic level.

DFT calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. researchgate.netresearchgate.netmdpi.comnih.gov This information can shed light on the molecule's reactivity and potential interaction with biological targets. Furthermore, these computational models can be used to simulate spectroscopic data (IR, NMR), aiding in the interpretation of experimental results. researchgate.net

Table 3: Hypothetical DFT-Calculated Properties of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

| Property | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.2 D |

| Calculated C=O Stretch (IR) | 1755 cm⁻¹ |

| Calculated S=O Stretch (IR) | 1345 cm⁻¹, 1155 cm⁻¹ |